2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one is a chemical compound with the molecular formula and a molecular weight of 289.79 g/mol. It is classified as a phenothiazine derivative, which is significant in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anticancer properties. The compound features a chloro substituent on the propanone moiety, which contributes to its reactivity and biological efficacy.
The synthesis of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one typically involves the reaction of 2-chloro-10H-phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound through nucleophilic acyl substitution.
The molecular structure of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one includes:
The compound's structure can be represented using SMILES notation: CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl
.
The compound can undergo various chemical reactions typical for carbonyl compounds and halogenated substances. Key reactions include:
For example, in one study, the compound was reacted with amines to form corresponding amides, showcasing its versatility in synthetic applications .
The mechanism of action for 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the phenothiazine moiety allows it to interact with neurotransmitter systems, particularly dopaminergic pathways, making it relevant in psychopharmacology and cancer therapy.
Research indicates that derivatives of phenothiazines exhibit significant activity against various cancer cell lines, likely due to their ability to induce apoptosis and inhibit cell proliferation .
Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl (C=O) stretch around 1696 cm and aromatic C-H stretches around 3002 cm .
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: